2-(Difluoromethyl)pyridin-3-ol
CAS No.:
Cat. No.: VC13626555
Molecular Formula: C6H5F2NO
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F2NO |
|---|---|
| Molecular Weight | 145.11 g/mol |
| IUPAC Name | 2-(difluoromethyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C6H5F2NO/c7-6(8)5-4(10)2-1-3-9-5/h1-3,6,10H |
| Standard InChI Key | YDGFQEZXFOKNDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C(F)F)O |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with a hydroxyl group at position 3 and a difluoromethyl (-CF₂H) group at position 2. This arrangement creates electronic asymmetry, with the electron-withdrawing fluorine atoms influencing the ring’s reactivity. The hydroxyl group enhances solubility in polar solvents, while the difluoromethyl group contributes to lipophilicity, a critical factor in drug design .
Key Physicochemical Data
The following table summarizes its principal properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₂NO |
| Molar Mass (g/mol) | 145.11 |
| Density (g/cm³) | 1.330±0.06 (Predicted) |
| Boiling Point (°C) | 299.1±35.0 (Predicted) |
| pKa | 4.78±0.10 (Predicted) |
These properties are critical for predicting solubility, stability, and reactivity in synthetic applications .
Synthesis and Reaction Pathways
One-Pot Difluorination/Fragmentation
A scalable synthesis involves a one-pot difluorination/fragmentation process using 1-trifluoromethyl-1,3-diketones as precursors. In this method, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the fluorinating agent. The reaction proceeds in acetonitrile (MeCN) under reflux conditions, yielding 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one intermediates. Subsequent treatment with triethylamine (Et₃N) induces fragmentation, producing α,α-difluoroketones .
Example Reaction:
This method achieves moderate to high yields (e.g., 77% for 2,2-difluoro-1-phenylethan-1-one) .
Reactivity and Functionalization
Acid-Base Behavior
The compound’s pKa of 4.78 indicates weak acidity, enabling deprotonation under mildly basic conditions (e.g., pH > 5). This property facilitates salt formation or participation in acid-catalyzed reactions, such as esterification or etherification.
Cross-Coupling Reactions
The difluoromethyl group can participate in transition-metal-catalyzed cross-couplings. For example, palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids may yield biaryl derivatives, though steric hindrance from the hydroxyl group could limit efficiency.
Applications in Pharmaceutical Chemistry
Agrochemical Development
The difluoromethyl group enhances lipophilicity, aiding penetration through plant cuticles. This compound could serve as a precursor to herbicides or fungicides targeting cytochrome P450 enzymes in pests.
Comparison with Analogous Compounds
3-(Trifluoromethyl)pyridin-2-ol (CAS 22245-83-6)
This analog replaces the difluoromethyl group with a trifluoromethyl (-CF₃) group, increasing electron-withdrawing effects and lipophilicity. Its pKa is lower (~3.5), enhancing acidity and solubility in basic media .
2-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 731002-60-1)
Future Directions
Mechanistic Studies
Elucidating the compound’s behavior under catalytic conditions (e.g., photoredox or electrochemical fluorination) could unveil new synthetic routes.
Biological Screening
Collaborative efforts with pharmaceutical companies are needed to evaluate its antimicrobial, anticancer, or anti-inflammatory potential.
Green Chemistry Approaches
Exploring solvent-free reactions or biocatalytic methods could align its synthesis with sustainable chemistry principles.
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